molecular formula Ga2S3 B1585179 Gallium sulfide (GaS) CAS No. 12024-10-1

Gallium sulfide (GaS)

カタログ番号 B1585179
CAS番号: 12024-10-1
分子量: 235.6 g/mol
InChIキー: BVSHTEBQPBBCFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Gallium sulfide (GaS) is a chemical compound of gallium and sulfur . It has a hexagonal layer structure containing Ga 24+ units, which have a Ga-Ga distance of 248pm . This layer structure is similar to GaTe, GaSe, and InSe .


Synthesis Analysis

Gallium sulfide can be synthesized using chemical vapor synthesis . An unusual metastable form, with a distorted wurtzite structure, has been reported as being produced using MOCVD .


Molecular Structure Analysis

The normal form of gallium (II) sulfide as made from the elements has a hexagonal layer structure . Single layers of gallium sulfide are dynamically stable two-dimensional semiconductors .


Chemical Reactions Analysis

Gallium reacts with sulfur forming gallium sulfide . The reaction is: 16 Ga (s) + 3 S8 (s) -> 8 Ga2S3 (s).


Physical And Chemical Properties Analysis

Gallium sulfide (GaS) has a molar mass of 101.788 g/mol . It appears as yellow crystals . It has a density of 3.86 g/cm^3 and a melting point of 965 °C .

科学的研究の応用

  • Broadband Ultrafast Photonics

    • GaS has been used in the field of broadband ultrafast photonics . Ultrathin 2D GaS nanosheets were synthesized using the liquid-phase exfoliation method . After depositing 2D GaS nanosheets on side polished fibers, successful saturable absorbers (SAs) were fabricated . The realized modulation depths were 10 and 5.3% at 1 and 1.5 μm, respectively, indicating the wideband saturable absorption performance of the prepared SAs . By integrating GaS-SAs into three different wavelength-based fiber laser cavities, stable mode-locked pulses were achieved .
  • Photodetectors

    • GaS has been used in the design of photodetectors . Few-layered GaS nanosheets were prepared using a simple liquid-phase exfoliation (LPE) approach . After centrifuging at different speeds, GaS nanosheets with defined layers were obtained, which enabled verification of the tunable bandgap from 2.02 to 3.15 eV . When applied as a PEC-type photodetector, the responsivity of the photodetector was 4.77 mA W −1 and 33.7 μA W −1 under bias voltages of 0.6 and 0 V, respectively .
  • Nonlinear Optical Devices

    • GaS has been used in the creation of nonlinear optical devices . The research indicates that gallium sulfide has a large nonlinear optical response and long carrier lifetime, which could be applied in future photonic devices .
  • Photoelectrochemical Devices

    • GaS has been used in the design of photoelectrochemical (PEC) devices . The bandgap of GaS, a layered semiconductor material with a direct bandgap of approximately 3.05 eV, is essential for the design of PEC devices . The bandgap tunability relative to the number of layers has not been experimentally confirmed .
  • Optoelectronic Systems

    • GaS has potential applications in high-performance optoelectronic systems . Theoretical models of the electronic structure suggest that a reduction in the number of layers, leading to a decrease of the effective mass at the valence band maximum (VBM), can enhance the carrier mobility of GaS nanosheets . This results in high photocurrents .
  • Band Structure Engineering

    • GaS has been used in the field of band structure engineering . The bandgap modulation of GaS monolayer under biaxial or uniaxial strain was investigated using density functional theory calculation . The uniaxial strain shifts bandgap from indirect to direct in gallium sulfide monolayer at the strain of ( \varepsilon ) = − 10 percent along y direction . This direct bandgap accompanied by the isotropic mechanical feature in the Gallium Sulfide monolayer, facilitates and moves up its practical application .
  • Nonlinear Optical Activities

    • GaS demonstrates nonlinear optical activities, including second-harmonic generation and two-photon excited fluorescence .
  • Nanoelectronic Devices

    • GaS nanostructures show novel properties that are superior to their bulk counterparts . These 2D materials are promising for numerous industrial applications such as optoelectronic, photodetectors, catalytic, superconductors, spintronic films .
  • Bandgap Modulation

    • GaS has been used in the field of bandgap modulation . The bandgap modulation of GaS monolayer under biaxial or uniaxial strain was investigated using density functional theory calculation . The uniaxial strain shifts bandgap from indirect to direct in gallium sulfide monolayer at the strain of ( \varepsilon ) = − 10 percent along y direction . This direct bandgap accompanied by the isotropic mechanical feature in the Gallium Sulfide monolayer, facilitates and moves up its practical application .
  • Visible-UV Optoelectronic Applications

    • GaS is one of the latest additions to the two-dimensional (2D) materials family, and of particular interest for visible-UV optoelectronic applications due to its wide bandgap energy in the range 2.35–3.05 eV going from bulk to monolayer . When going to the few-layer regime, changes in the electronic structure occur, resulting in a change in the properties of the material .
  • UV Photodetector

    • Because of its bandgap values, GaS has potential to exhibit photoluminescence (PL) in the green-blue spectral region and to be exploited as a UV photodetector .
  • Resistance to Oxidation

    • GaS crystallizes in a highly anisotropic layered structure of increasing interest due to its non-toxicity, high chemical and thermal stability, and resistance to oxidation .

Safety And Hazards

Gallium sulfide (GaS) causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .

将来の方向性

The gallium sulfide monolayer is demonstrated as a promising two-dimensional semiconductor material with considerable properties . It has potential applications in optoelectronics, photodetectors, catalytic, superconductors, spintronic films . The direct bandgap accompanied by the isotropic mechanical feature in the Gallium Sulfide monolayer, facilitates and moves up its practical application .

特性

IUPAC Name

digallium;trisulfide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Ga.3S/q2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSHTEBQPBBCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[S-2].[S-2].[S-2].[Ga+3].[Ga+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ga2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904021
Record name Digallium trisulphide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gallium sulfide (GaS)

CAS RN

12024-10-1, 12024-22-5
Record name Gallium sulfide (GaS)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallium sulfide (Ga2S3)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallium sulfide (GaS)
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Record name Digallium trisulphide
Source EPA DSSTox
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Record name Gallium sulphide
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Citations

For This Compound
286
Citations
G Shen, D Chen, PC Chen, C Zhou - Acs Nano, 2009 - ACS Publications
Gallium sulfide (GaS) is a wide direct bandgap semiconductor with uniform layered structure used in photoelectric devices, electrical sensors, and nonlinear optical applications. We …
Number of citations: 136 pubs.acs.org
X Meng, JA Libera, TT Fister, H Zhou… - Chemistry of …, 2014 - ACS Publications
Gallium sulfide (GaS x ) was synthesized for the first time via atomic layer deposition (ALD), using hexakis(dimethylamido)digallium and hydrogen sulfide. The growth characteristics …
Number of citations: 96 pubs.acs.org
C Jastrzebski, K Olkowska, DJ Jastrzebski… - Journal of Physics …, 2019 - iopscience.iop.org
Gallium sulfide is a semiconducting material with a layered structure and a characteristic low interlayer interaction. Because of weak van der Waals forces, GaS crystals are relatively …
Number of citations: 21 iopscience.iop.org
S Ahmed, PK Cheng, J Qiao, W Gao, AM Saleque… - ACS …, 2022 - ACS Publications
The nonlinear optical (NLO) properties of two-dimensional (2D) materials are fascinating for fundamental physics and optoelectronic device development. However, relatively few …
Number of citations: 12 pubs.acs.org
Y Gutiérrez, MM Giangregorio, S Dicorato… - Frontiers in …, 2021 - frontiersin.org
Group III layered monochalcogenide gallium sulfide, GaS, is one of the latest additions to the two-dimensional (2D) materials family, and of particular interest for visible-UV …
Number of citations: 16 www.frontiersin.org
S Ahmed, J Qiao, PK Cheng, AM Saleque… - … Applied Materials & …, 2021 - ACS Publications
Two-dimensional (2D) gallium sulfide (GaS) offers a plethora of exceptional electrical and optical properties, allowing it to be used in a wide range of applications, including …
Number of citations: 22 pubs.acs.org
MI Zappia, G Bianca, S Bellani, N Curreli… - The Journal of …, 2021 - ACS Publications
Two-dimensional (2D) transition-metal monochalcogenides have been recently predicted to be potential photo(electro)catalysts for water splitting and photoelectrochemical (PEC) …
Number of citations: 38 pubs.acs.org
AN MacInnes, MB Power, AR Barron - Chemistry of materials, 1993 - ACS Publications
Gallium sulfide (GaS) thin films have been grown at 380-420 C by atmospheric pressure metal-organic chemical vapor deposition (MOCVD) using the single-source precursors [(‘Bu) 2-…
Number of citations: 99 pubs.acs.org
J Rai, S Gautam - Materials Today: Proceedings, 2023 - Elsevier
In this study, structural and electronic properties of the gallium sulfide (GaS) nanoflakes have been examined using density functional theory (DFT) in terms of global descriptors. The …
Number of citations: 2 www.sciencedirect.com
X Meng, K He, D Su, X Zhang, C Sun… - Advanced Functional …, 2014 - Wiley Online Library
Metal sulfides are an important class of functional materials possessing exceptional electrochemical performance and thus hold great promise for rechargeable secondary batteries. In …
Number of citations: 114 onlinelibrary.wiley.com

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